molecular formula C17H21N B1611762 (R)-(+)-2-Amino-3-methyl-1,1-diphenylbutane CAS No. 400870-29-3

(R)-(+)-2-Amino-3-methyl-1,1-diphenylbutane

Cat. No. B1611762
M. Wt: 239.35 g/mol
InChI Key: KJRIVAFIKUXDBL-QGZVFWFLSA-N
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Description

This would typically include the compound’s systematic name, any common or trivial names, its molecular formula, and its structure.



Synthesis Analysis

This involves a detailed look at the methods used to synthesize the compound, including the starting materials, the type of reaction, and the overall yield.



Molecular Structure Analysis

This involves analyzing the compound’s molecular geometry, bond lengths and angles, and any notable structural features.



Chemical Reactions Analysis

This would involve a study of the reactions the compound undergoes, including its reactivity, common reaction partners, and the products of its reactions.



Physical And Chemical Properties Analysis

This would include the compound’s physical properties such as melting point, boiling point, solubility, and density, as well as chemical properties such as acidity or basicity, reactivity, and stability.


Scientific Research Applications

Spiroborate Esters Synthesis

The compound has been utilized in the synthesis of spiroborate esters from 1,2-aminoalcohols, ethylene glycol, and triisopropyl borate. This process is significant for the preparation of chiral organoboranes, chiral alcohols, and catalysts, and involves careful handling due to potential hazards and waste disposal concerns (Stepanenko et al., 2011).

Chiral Resolution and Purification

The compound has been involved in the resolution of C2-symmetric 2,3-diphenylbutane-1,4-diol and purification of diastereomeric 1,4-diphenylbutane-1,4-diol using (S)-proline and boric acid. This method enables the acquisition of highly enantiomerically enriched isomers, crucial for various chemical and pharmaceutical applications (Periasamy et al., 2001).

Organotin(IV) Complex Synthesis

(R)-(+)-2-Amino-3-methyl-1,1-diphenylbutane derivatives have been used in synthesizing amino acetate functionalized Schiff base organotin(IV) complexes. These complexes exhibit significant cytotoxicity against various human tumor cell lines, making them potential candidates for anticancer drugs (Basu Baul et al., 2009).

Solid State NMR Spectroscopy

The compound has been studied using solid-state NMR spectroscopy to understand the tautomeric form and proton position in Schiff bases' intramolecular bridges. This research provides insights into the hydrogen bonding and tautomeric nature of these compounds, which is valuable in designing functional materials (Jaworska et al., 2010).

Catalyst for Chiral Intermediate Synthesis

(R)-2-Amino-3-methyl-1,1-diphenyl-1-butanol, a derivative, serves as an important catalyst for synthesizing chiral intermediates, highlighting its role in producing enantiomerically pure compounds, which is crucial for the pharmaceutical industry (Yi, 2010).

Safety And Hazards

This would involve a look at the compound’s toxicity, any health hazards associated with exposure, and precautions that should be taken when handling the compound.


Future Directions

This would involve a discussion of areas of ongoing research involving the compound, potential future applications, and unanswered questions about its properties or behavior.


For a specific compound like “®-(+)-2-Amino-3-methyl-1,1-diphenylbutane”, you would need to consult the relevant scientific literature or databases to gather this information. Please note that not all compounds will have information available in all of these categories, particularly if they are not widely studied. If you have access to scientific databases or a library, they may be able to help you find more information. If you’re working in a lab or educational setting, your colleagues or instructors may also be good resources.


properties

IUPAC Name

(2R)-3-methyl-1,1-diphenylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N/c1-13(2)17(18)16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16-17H,18H2,1-2H3/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJRIVAFIKUXDBL-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C1=CC=CC=C1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(C1=CC=CC=C1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584246
Record name (2R)-3-Methyl-1,1-diphenylbutan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(+)-2-Amino-3-methyl-1,1-diphenylbutane

CAS RN

400870-29-3
Record name (2R)-3-Methyl-1,1-diphenylbutan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-2-Amino-3-methyl-1,1-diphenylbutane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RM Woods - 2014 - search.proquest.com
Enantiomeric separations are an essential component of pharmaceutical drug development, not only at the analytical scale, but also to separate usable quantities for further analysis. …
Number of citations: 4 search.proquest.com

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